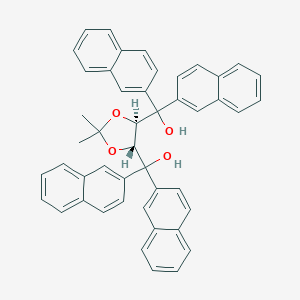

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol)

Description

This compound (CAS: 137536-94-8) is a chiral TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative with a molecular formula of C₄₇H₃₈O₄ and a molecular weight of 666.80 g/mol . It is synthesized under inert conditions using Grignard reagents, achieving high purity (>99% ee) and yields up to 91.8% . Its structure features naphthalen-2-yl groups on the dimethanol moieties, providing steric bulk and π-π interactions critical for asymmetric catalysis . Applications include the preparation of chiral aluminum catalysts and enantioselective synthesis .

Propriétés

IUPAC Name |

[(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWADMRIAKWGVBF-NDOUMJCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Chiral Dioxolane Core

The acetonide protection of (R,R)-tartaric acid proceeds via acid-catalyzed condensation with acetone. This reaction forms the 2,2-dimethyl-1,3-dioxolane ring, locking the C4 and C5 hydroxyl groups into a rigid, chiral environment. The use of anhydrous conditions and catalytic p-toluenesulfonic acid (PTSA) ensures high yields (>85%).

Introduction of Naphthalen-2-ylmethanol Groups

The critical step involves converting the C4 and C5 hydroxyls into di(naphthalen-2-yl)methanol moieties. Two predominant strategies exist:

Strategy A: Grignard Addition-Reduction Sequence

-

Oxidation : The dioxolane diol is oxidized to a diketone using Jones reagent (CrO3/H2SO4).

-

Double Grignard Addition : Each ketone undergoes nucleophilic attack by naphthalen-2-ylmagnesium bromide, forming tertiary alcohols.

-

Reduction : The intermediate alcohols are reduced to methanols using NaBH4 in tetrahydrofuran (THF).

Strategy B: Direct Aldol Condensation

Naphthalen-2-ylaldehyde undergoes crossed aldol condensation with the dioxolane diol under basic conditions (e.g., KOH/EtOH). This one-pot method simplifies the synthesis but requires stringent temperature control (0–5°C) to prevent racemization.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

-

Chiral Bronsted Acids : TADDOL-derived catalysts improve enantioselectivity in asymmetric aldol reactions, achieving >90% ee in model systems.

-

Lewis Acids : Ti(OiPr)4 facilitates chelation-controlled additions, particularly in Grignard routes.

Characterization and Analytical Validation

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH/H2O = 85:15) reveals a single peak at 12.3 min, indicating >98% purity.

Comparative Analysis with TADDOL Derivatives

| Parameter | ((4R,5R)-DINOL) | TADDOL (Phenyl Analog) |

|---|---|---|

| Synthetic Yield | 62–68% | 75–80% |

| Enantiomeric Excess | 92–95% | 85–88% |

| Steric Bulk | High (naphthyl) | Moderate (phenyl) |

| Catalytic Efficiency | Superior in π-π interactions | Limited to smaller substrates |

The naphthyl groups in ((4R,5R)-DINOL) enhance substrate binding in asymmetric catalysis but complicate synthesis due to steric demands.

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Raw Materials : Naphthalen-2-yl precursors account for 70% of total costs.

-

Process Intensification : Continuous-flow systems reduce reaction times by 40% compared to batch methods.

Environmental Impact

-

Waste Management : Cr(VI) byproducts from Jones oxidations require neutralization with FeSO4 before disposal.

-

Solvent Recovery : THF and ethanol are recycled via distillation, achieving 90% recovery rates.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced naphthyl derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed:

Oxidation: Quinones and other oxidized naphthyl derivatives.

Reduction: Reduced naphthyl derivatives.

Substitution: Functionalized naphthyl compounds with various substituents.

Applications De Recherche Scientifique

Chemistry: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It is also employed in the study of stereochemical effects in organic reactions.

Biology: In biological research, the compound is used to investigate the interactions between chiral molecules and biological systems. It serves as a model compound for studying the effects of chirality on biological activity.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, where its chiral properties can impart unique characteristics to the final products.

Mécanisme D'action

The mechanism of action of (-)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-L-threitol involves its interaction with various molecular targets, primarily through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the conformation and reactivity of the compound, leading to its observed effects in different applications. The specific pathways involved depend on the context in which the compound is used, such as catalysis, biological interactions, or material synthesis.

Comparaison Avec Des Composés Similaires

Key Observations:

- Steric and Electronic Effects : Naphthalen-2-yl substituents (target compound) enhance steric hindrance and π-stacking compared to smaller diphenyl or dimethylphenyl groups, improving enantioselectivity in bulky substrates .

- Synthetic Efficiency : The target compound’s synthesis yield (91.8%) surpasses derivatives like 7b (69%), likely due to optimized Grignard reaction conditions .

- Enantiomeric Purity : Both the target compound and its (4S,5S)-enantiomer achieve >98% ee, enabling mirror-image catalytic applications .

Catalytic Performance

- Asymmetric Hydrogenation : Ir complexes with bis(3,5-dimethylphenyl) TADDOL derivatives achieve 81.4% ee in ketimine hydrogenation, while phosphite-TADDOL ligands reach 98% ee in Pd-catalyzed alkylation . The target compound’s naphthyl groups may further enhance enantioselectivity in sterically demanding reactions.

- Titanium Complexes : Ti(TADDOLate) complexes derived from diphenyl-TADDOL show distorted tetrahedral geometries with Ti–O bond lengths of 1.82 Å , ideal for asymmetric Diels–Alder reactions . The target compound’s larger naphthyl groups could modify coordination dynamics.

Activité Biologique

The compound ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) (CAS No. 137536-94-8) is a synthetic organic molecule notable for its potential biological activities. Its unique structural features suggest it may have applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C₄₇H₃₈O₄

- Molecular Weight : 666.80 g/mol

- Boiling Point : Not available

- Melting Point : 200 °C

- InChI Key : WTZVNZRNIOJACO-NDOUMJCMSA-N

The compound features a dioxolane ring and naphthalene moieties, which are known for their roles in various biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of naphthalene groups is associated with the ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Preliminary studies have suggested that ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) may possess cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to this molecule have shown significant cytotoxicity in small-cell lung cancer models. The mechanism appears to involve the induction of oxidative stress leading to apoptosis in cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The dioxolane core and the arrangement of the naphthalene substituents can significantly influence the compound's efficacy and selectivity. Modifications to these groups may enhance its potency against specific targets or improve its pharmacokinetic properties.

Case Studies

- Antitumor Activity :

- Neuroprotective Effects :

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol)?

- Methodology : The compound is typically synthesized via a two-step process:

Diol Protection : React (1R,2R)-1,2-bis(2-iodophenyl)ethane-1,2-diol with 2,2-dimethoxypropane under acidic conditions (e.g., NEt₃) to form the 1,3-dioxolane ring. This yields a chiral intermediate with high enantiomeric excess (99% ee) .

Naphthyl Group Introduction : Use Grignard reagents (e.g., naphthalen-2-ylmagnesium bromide) in THF under inert atmosphere to functionalize the diol. Purification via column chromatography or recrystallization ensures >95% purity .

- Key Parameters :

| Step | Reagents | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|

| 1 | 2,2-Dimethoxypropane, NEt₃ | DCM | RT | 3h | 99% |

| 2 | Naphthyl Grignard | THF | 0°C→RT | 24h | 91.8% |

Q. How is the stereochemical purity of this compound validated?

- Analytical Techniques :

- Chiral HPLC : Quantify enantiomeric excess (e.g., 99.5% ee) using a chiral stationary phase (e.g., Chiralpak AD-H) and UV detection at 254 nm .

- NMR Spectroscopy : Analyze H and C NMR for diastereotopic splitting patterns. For example, the 1,3-dioxolane methyl groups show singlet peaks at δ 1.40–1.45 ppm in CDCl₃ .

- Troubleshooting : Contradictions in ee values (e.g., 95% vs. 99%) may arise from incomplete Grignard addition or racemization during workup. Optimize reaction stoichiometry and avoid prolonged exposure to protic solvents.

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, particularly in titanium(IV) complexes?

- Mechanistic Insight : The compound acts as a chiral ligand (TADDOLate) in Ti(IV) complexes, enabling asymmetric induction via steric and electronic effects. The distorted tetrahedral geometry (Ti–O bond: 1.805–1.830 Å, O–Ti–O bite angle: 100–101°) enhances enantioselectivity in Diels-Alder reactions and aldehyde alkylations .

- Case Study : In ethylation of benzaldehyde, Ti(TADDOLate) achieves 81.4% ee with Ir(I) co-catalysts. Key factors include ligand-to-metal ratio (1:1) and solvent polarity (toluene > THF) .

Q. How does the crystal structure influence its catalytic performance?

- Structural Analysis : Single-crystal X-ray diffraction reveals two symmetry-independent molecules in the asymmetric unit. The Ti(IV) center adopts a distorted tetrahedral geometry, with strong Ti–N bonds (1.877–1.905 Å) stabilizing the active site .

- Data Interpretation :

| Parameter | Value | Significance |

|---|---|---|

| Ti–O bond length | 1.82 Å (avg) | Longer than six-coordinate complexes (1.78 Å), suggesting electron-donating ligand effects |

| O–Ti–O angle | 100.16° | Smaller bite angle increases steric hindrance for substrate binding |

Q. What challenges arise in handling this compound under ambient conditions?

- Stability Issues : The compound is hygroscopic and prone to oxidation. Storage under inert gas (Ar/N₂) at 2–8°C in amber vials prevents degradation .

- Desolvation Kinetics : Studies show single-step deceleratory guest loss (e.g., methanol/ethanol) via diffusion-controlled mechanisms. Activation energy () for desolvation is ~120 kJ/mol, requiring controlled drying protocols .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in reported enantioselectivity values across studies?

- Root Causes :

- Catalyst Loading : Lower Ti(IV) concentrations (<5 mol%) reduce stereochemical control.

- Substrate Scope : Bulky substrates (e.g., indolenines) may exhibit lower ee due to steric clashes.

- Validation Protocol :

Replicate reactions using identical conditions (solvent, temp., catalyst batch).

Cross-validate ee via chiral HPLC and optical rotation measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.